Cas no 442669-65-0 (N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide)
442669-65-0 structure
Product Name:N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide
CAS-nummer:442669-65-0
MF:C17H19NO2
MW:269.338264703751
CID:2850257
PubChem ID:871415
Update Time:2025-04-21
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide Chemische en fysische eigenschappen
Naam en identificatie
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- 442669-65-0
- SCHEMBL1224784
- AC1LHYGR
- DTXSID10357916
- N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide
-
- Inchi: 1S/C17H19NO2/c1-13(16(19)14-9-5-3-6-10-14)18(2)17(20)15-11-7-4-8-12-15/h3-13,16,19H,1-2H3/t13-,16+/m0/s1
- InChI-sleutel: RLEBYZJBMZZXSZ-XJKSGUPXSA-N
- LACHT: O[C@@H](C1C=CC=CC=1)[C@H](C)N(C)C(C1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 269.141578849Da
- Monoisotopische massa: 269.141578849Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 4
- Complexiteit: 306
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 40.5Ų
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide Gerelateerde literatuur
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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